molecular formula C18H15ClN4OS B2455637 N-benzyl-5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide CAS No. 835887-29-1

N-benzyl-5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2455637
CAS No.: 835887-29-1
M. Wt: 370.86
InChI Key: SEFUCZLMMURZNC-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide is a synthetic small molecule provided for research purposes. This compound belongs to a class of pyrimidine derivatives that are of significant interest in medicinal chemistry and drug discovery . Pyrimidine-carboxamide scaffolds are frequently investigated for their potential to modulate various biological targets, such as nuclear receptors and metabolic enzymes . For instance, related pyrimidine derivatives have been explored as modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt), a therapeutic target for autoimmune and inflammatory diseases . Other research avenues for similar compounds include their role as positive allosteric modulators for enzymes like NAMPT, which is central to cellular NAD+ biosynthesis and metabolic health . The structure of this compound, which incorporates a pyrimidine core with chloro, methylsulfanyl, and benzyl substituents, is designed to offer a promising starting point for structure-activity relationship (SAR) studies. Researchers can utilize this compound for in vitro assays, high-throughput screening, and further chemical optimization to develop novel pharmacological probes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-5-chloro-2-methylsulfanyl-N-pyridin-2-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4OS/c1-25-18-21-11-14(19)16(22-18)17(24)23(15-9-5-6-10-20-15)12-13-7-3-2-4-8-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFUCZLMMURZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C18H15ClN4OS
  • Molar Mass : 370.86 g/mol
  • CAS Number : 835887-29-1

Biological Activity Overview

The compound has been studied for various biological activities, primarily focusing on its anticancer properties. The following sections outline specific findings related to its biological effects.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF712.50Induction of apoptosis
NCI-H46042.30Cell cycle arrest
HepG217.82Inhibition of proliferation

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle disruption, which are critical for effective cancer treatment.

Case Studies and Research Findings

  • Study on MCF7 Cell Line :
    • In a study examining the effects of various pyrimidine derivatives, this compound demonstrated significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of 12.50 µM. The study attributed this effect to the compound's ability to induce apoptosis through mitochondrial pathways .
  • Inhibition of Kinases :
    • Another research focused on the compound's inhibitory effects on specific kinases involved in cancer progression. It was found to inhibit Aurora-A kinase with an IC50 value of 0.16 µM, indicating its potential as a targeted therapy for cancers driven by aberrant kinase signaling .
  • Combination Therapy Potential :
    • A recent investigation explored the combination of this compound with standard chemotherapeutics. The results showed enhanced efficacy in reducing tumor growth in xenograft models, suggesting that this compound could be a valuable addition to combination therapy regimens .

Scientific Research Applications

The compound has been studied for various biological activities, primarily focusing on its anticancer properties. The following sections outline specific findings related to its biological effects.

Anticancer Activity

Research indicates that N-benzyl-5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide exhibits notable cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF712.50Induction of apoptosis
NCI-H46042.30Cell cycle arrest
HepG217.82Inhibition of proliferation

Case Study: MCF7 Cell Line
In a study examining the effects of various pyrimidine derivatives, this compound demonstrated significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of 12.50 µM. The study attributed this effect to the compound's ability to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Other Potential Applications

Beyond its anticancer properties, this compound may have applications in other therapeutic areas:

  • Antiviral Activity : Similar compounds have shown potential antiviral properties, particularly in inhibiting viral replication through interference with nucleic acid synthesis.
  • Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives may exhibit anti-inflammatory activities, making them candidates for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling pyrimidine precursors with functionalized benzyl and pyridine groups. For example, chlorination of pyrimidine intermediates followed by nucleophilic substitution with methylsulfanyl groups is common . Optimization includes using bases like DBU or triethylamine to enhance coupling efficiency and monitoring reaction progress via HPLC or TLC. Solvent choice (e.g., dioxane or DMF) and temperature control (0–60°C) are critical to minimize side reactions .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection with a Bruker SMART X2S diffractometer (MoKα radiation) and refinement using SHELXL/SHELXS software are typical . Key parameters include unit cell dimensions (e.g., monoclinic P21/c space group) and hydrogen bonding networks, which inform conformational stability and intermolecular interactions .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridin-2-yl vs. pyridin-4-yl) and assess purity.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • FT-IR : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C=S at ~650 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to targets like bacterial enzymes (e.g., acps-PPTase) . Validation against experimental IC50 values ensures model accuracy .

Q. What strategies resolve contradictions in synthetic yields or impurity profiles across studies?

  • Methodology :

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., stoichiometry, solvent polarity) to identify critical factors.
  • Advanced Purification : Use of preparative HPLC or recrystallization (ethanol/water mixtures) to isolate high-purity fractions .
  • Mechanistic Studies : Kinetic profiling (e.g., in situ IR spectroscopy) to detect intermediate species and optimize stepwise reactions .

Q. How does the methylsulfanyl group influence the compound’s pharmacokinetic properties?

  • Methodology :

  • LogP Measurements : Shake-flask or HPLC-based methods to assess lipophilicity. Methylsulfanyl groups increase LogP, enhancing membrane permeability .
  • Metabolic Stability Assays : Liver microsome studies to evaluate oxidation pathways (e.g., sulfoxide formation) .

Q. What crystallographic challenges arise when analyzing halogenated pyrimidine derivatives, and how are they addressed?

  • Methodology : Heavy atoms (e.g., Cl) cause absorption effects, requiring multi-scan corrections (SADABS). Disorder in flexible groups (e.g., benzyl) is resolved via restrained refinement and occupancy adjustments . Hydrogen atoms are modeled using mixed independent/constrained refinement .

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